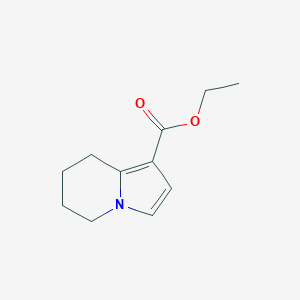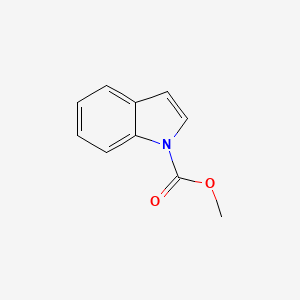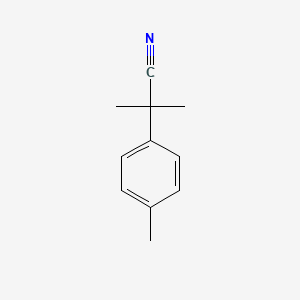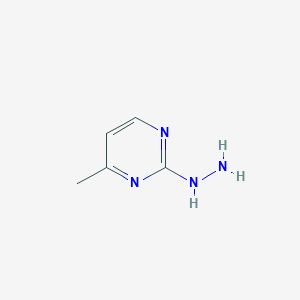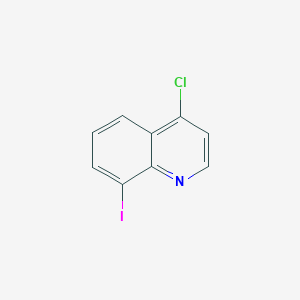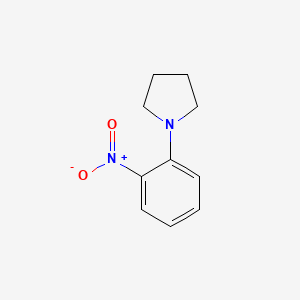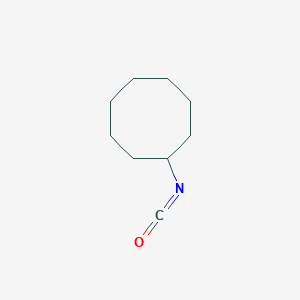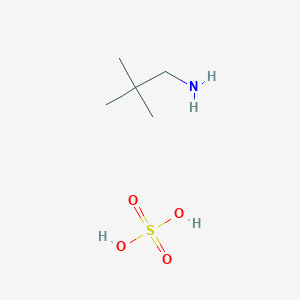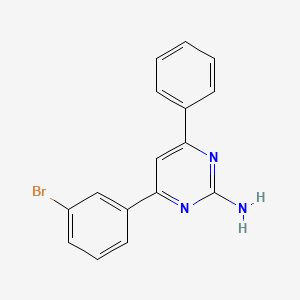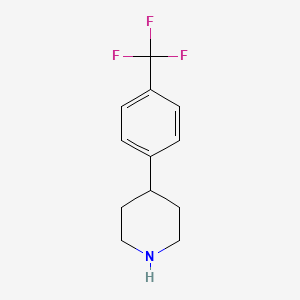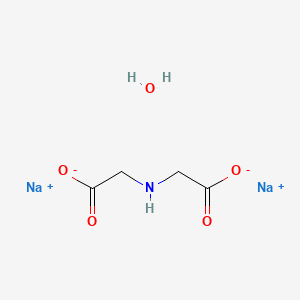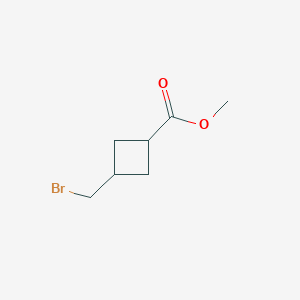
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate
Overview
Description
“Methyl 3-(bromomethyl)cyclobutane-1-carboxylate” is a chemical compound that is used in various organic synthesis . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves the bromination and bromomethoxylation of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate . This process is followed by dehydrobromination, which is carried out by the action of potassium tert-butoxide in THF . The reaction takes two elimination pathways: 1,3-dehydrobromination to give bicyclobutane derivatives and 1,2-dehydrobromination leading to substituted methylenecyclobutane .Molecular Structure Analysis
The molecular formula of “this compound” is C7H11BrO2. The SMILES string representation is O=C(C@HC[C@@H]1Br)OC .Chemical Reactions Analysis
The compound reacts with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The average mass is 193.038 Da and the monoisotopic mass is 191.978592 Da .Scientific Research Applications
MBC has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. MBC has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the replication of viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, MBC has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of MBC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components. MBC has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, amino acids, and nucleotides. This inhibition leads to the disruption of cellular metabolism and ultimately results in the death of the targeted cells.
Biochemical and Physiological Effects:
MBC has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. MBC has also been shown to induce DNA damage and inhibit DNA repair mechanisms. In addition, MBC has been found to modulate the immune system by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
MBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. MBC is also readily available and relatively inexpensive. However, MBC has some limitations for lab experiments. It is toxic and can cause harm to researchers if proper safety precautions are not taken. In addition, MBC has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for MBC research. One area of research is the development of MBC derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of MBC and its effects on cellular metabolism. Additionally, further research is needed to determine the safety and efficacy of MBC for use in humans.
Conclusion:
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals. MBC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. MBC has several advantages for lab experiments, but it also has some limitations. There are several future directions for MBC research, including the development of MBC derivatives with improved pharmacological properties and further research to determine the safety and efficacy of MBC for use in humans.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGANZNOSVEEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544394 | |
| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89892-95-5 | |
| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)
